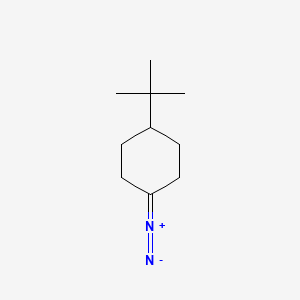![molecular formula C29H20O B14548511 Indeno[2,1-b]pyran, 4-methyl-9-(2-naphthalenyl)-2-phenyl- CAS No. 62225-16-5](/img/structure/B14548511.png)
Indeno[2,1-b]pyran, 4-methyl-9-(2-naphthalenyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indeno[2,1-b]pyran, 4-methyl-9-(2-naphthalenyl)-2-phenyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of indeno-fused naphthopyrans, which are characterized by their fused ring systems that include both indene and pyran moieties. These compounds are of significant interest due to their photochromic properties, which make them useful in various applications such as photochromic lenses and other optical devices .
Preparation Methods
The synthesis of Indeno[2,1-b]pyran, 4-methyl-9-(2-naphthalenyl)-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of naphthalenyl and phenyl-substituted indene derivatives with appropriate pyran precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Chemical Reactions Analysis
Indeno[2,1-b]pyran, 4-methyl-9-(2-naphthalenyl)-2-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield hydroxy or alkoxy derivatives .
Scientific Research Applications
Indeno[2,1-b]pyran, 4-methyl-9-(2-naphthalenyl)-2-phenyl- has a wide range of scientific research applications. In chemistry, it is studied for its photochromic properties, which are useful in developing advanced materials for optical data storage and photo-switchable devices. In biology and medicine, this compound is explored for its potential as a fluorescent probe and its ability to interact with biological molecules, making it useful in imaging and diagnostic applications. Additionally, its unique structural properties make it a candidate for drug development and other therapeutic applications .
Mechanism of Action
The mechanism of action of Indeno[2,1-b]pyran, 4-methyl-9-(2-naphthalenyl)-2-phenyl- involves its ability to undergo reversible photochromic reactions. Upon exposure to light, the compound undergoes a ring-opening reaction that generates intensely colored merocyanine dyes. This process is reversible, and the compound returns to its original state when the light source is removed. The molecular targets and pathways involved in this mechanism include the interaction of the compound with light-sensitive receptors and the subsequent changes in its electronic structure .
Comparison with Similar Compounds
Indeno[2,1-b]pyran, 4-methyl-9-(2-naphthalenyl)-2-phenyl- can be compared with other similar compounds such as benzopyrans and spiro(indoline) derivatives. While all these compounds exhibit photochromic properties, Indeno[2,1-b]pyran derivatives are unique due to their fused ring systems, which provide enhanced stability and distinct photochromic behavior. Similar compounds include benzopyrans, which are known for their use in photochromic lenses, and spiro(indoline) derivatives, which are studied for their potential in developing smart materials .
Properties
CAS No. |
62225-16-5 |
|---|---|
Molecular Formula |
C29H20O |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
4-methyl-9-naphthalen-2-yl-2-phenylindeno[2,1-b]pyran |
InChI |
InChI=1S/C29H20O/c1-19-17-26(21-10-3-2-4-11-21)30-29-27(19)24-13-7-8-14-25(24)28(29)23-16-15-20-9-5-6-12-22(20)18-23/h2-18H,1H3 |
InChI Key |
MNSKGBBBWLACCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C(=C2OC(=C1)C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4E)-4-[(4-Nitrophenyl)imino]-1-phenylbutane-1,3-dione](/img/structure/B14548433.png)
![5-[4-Acetamido-3-(diphenylamino)phenyl]-10-phenyl-5,10-dihydrophenazin-5-ium](/img/structure/B14548434.png)


![N-[2,4-Bis(trichloromethyl)-2H,4H-1,3-benzodioxin-6-yl]acetamide](/img/structure/B14548446.png)
![2,4-Diphenylindeno[2,1-b]pyran](/img/structure/B14548448.png)



![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-D-valine](/img/structure/B14548484.png)



